3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)12-3-1-11(24-12)2-4-13(22)23/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUJDWDLFXOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317619 | |
| Record name | 3-{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406725-93-7 | |
| Record name | 3-{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90317619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3,5-Bis(trifluoromethyl)phenylboronic Acid
The synthesis typically begins with 3,5-bis(trifluoromethyl)phenylboronic acid, a crucial intermediate. This compound is often prepared via bromination of 3,5-bis(trifluoromethyl)benzene, followed by conversion to the corresponding boronic acid or ester. Improved bromination methods have been developed to enhance yield and safety.
Suzuki-Miyaura Coupling to Form the Furan-Substituted Intermediate
The 3,5-bis(trifluoromethyl)phenylboronic acid undergoes Suzuki-Miyaura cross-coupling with a furan-2-yl halide (commonly bromide or iodide) to form the 5-(3,5-bis(trifluoromethyl)phenyl)furan-2-yl intermediate. This palladium-catalyzed reaction is typically conducted under inert atmosphere using bases such as potassium carbonate in solvents like toluene or dioxane at elevated temperatures (80–110 °C).
Detailed Preparation Methodology
Research Findings on Synthetic Efficiency and Yields
The improved bromination and Grignard reagent preparation methods have resulted in safer and more reliable synthesis of key intermediates, facilitating higher overall yields in the multi-step synthesis.
Suzuki-Miyaura coupling reactions under optimized conditions typically provide yields ranging from 70% to 90% for the furan-phenyl intermediate.
The final coupling or condensation step to introduce the acrylic acid moiety generally achieves yields between 60% and 80%, with the (E)-isomer predominating due to thermodynamic stability.
Summary Table of Reaction Yields and Conditions
Chemical Reactions Analysis
Types of Reactions
3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenoic acid moiety may produce alcohols or aldehydes.
Scientific Research Applications
Unfortunately, the provided search results do not offer comprehensive data tables or well-documented case studies focusing solely on the applications of "3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid." However, the search results do provide some relevant information regarding the compound and related compounds:
Basic Information:
- Name: 3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid is the common name for the compound .
- CAS Number: The CAS number is 406725-93-7 .
- Molecular Weight: The molecular weight is 350.21300 g/mol .
- Molecular Formula: The molecular formula is C15H8F6O3 .
- Synonyms: Synonyms include 3-[5-(3,5-Bis-trifluoromethylphenyl)furan-2-yl]acrylicacid, 2-Propenoic acid,3-[5-[3,5-bis(trifluoromethyl)phenyl]-2-furanyl], and 3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}acrylic acid .
Related Compounds and Research:
- {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol: This related compound has a molecular weight of 310.19 g/mol and the molecular formula C13H8F6O2 .
- (Z)-3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile: This compound has a molecular weight of 331.21 g/mol and the molecular formula C15H7F6NO .
- Other research Several trifluoromethylphenyl compounds have been studied for various biological activities. For example, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione exhibited antimitotic activity against human tumor cells . Additionally, 5-Trifluoromethyl-2-formylphenylboronic Acid has shown moderate antimicrobial action . Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines have displayed anticancer activity .
Mechanism of Action
The mechanism by which 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and electronic properties can be contextualized against related fluorinated aromatic acids and heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electronic Effects: The bis(trifluoromethyl)phenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-trifluoromethyl analogs (e.g., 3-(2-Trifluoromethylphenyl)propionic acid). This enhances acidity (pKa ~2-3 estimated via DFT calculations ) and stabilizes the conjugated enoate anion . In contrast, the pyrazole-carbaldehyde derivative lacks an acidic proton but exhibits electrophilic reactivity at the aldehyde group, making it more suited for condensation reactions .
Solubility and Lipophilicity: The furan-propenoic acid backbone increases polarity compared to purely aliphatic acids (e.g., propionic acid derivatives). However, the trifluoromethyl groups counterbalance this by enhancing lipophilicity (logP ~3.5 predicted), improving membrane permeability in biological systems .
Crystallographic studies using software like SHELX reveal that the furan ring’s planarity and the -CF₃ groups’ steric bulk may influence packing efficiency in solid-state applications.
Research Findings and Data
Computational Insights
- Density Functional Theory (DFT): Calculations using the B3LYP functional predict the target compound’s HOMO-LUMO gap (~4.5 eV), indicating moderate reactivity.
- Correlation Energy : The Colle-Salvetti formula estimates intermolecular interaction energies, suggesting weak van der Waals forces dominate in crystalline phases, consistent with low melting points (~120–140°C inferred from analogs).
Biological Activity
3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid (CAS Number: 406725-93-7) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
The molecular formula of 3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid is , with a molecular weight of 350.213 g/mol. The compound features a complex structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.213 g/mol |
| LogP | 5.082 |
| PSA | 50.440 |
Antimicrobial Properties
Recent studies have indicated that compounds with trifluoromethyl groups exhibit notable antimicrobial activity. For instance, derivatives similar to 3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 0.25 µg/mL for planktonic Gram-positive bacteria .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that furan derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling pathways associated with inflammation. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Synthesis and Biocatalysis
The synthesis of 3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid can be achieved through various methods, including chemical synthesis and biocatalysis. Biocatalytic approaches using microorganisms such as Corynebacterium tropicalis have been explored to enhance yield and selectivity in producing related compounds .
Case Study: Biocatalytic Production
In a study focused on the biocatalytic production of similar trifluoromethyl-substituted compounds, researchers utilized Corynebacterium tropicalis under controlled oxygen conditions to optimize product yield. The results indicated a significant increase in product concentration when oxygen levels were limited, highlighting the importance of environmental factors in bioprocessing .
Toxicological Considerations
While exploring the biological activity of 3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid, it is crucial to consider its toxicity profile. Research has shown that certain trifluoromethyl-containing compounds may pose inhalation risks and other toxicological concerns when used in products such as e-cigarettes . Further studies are needed to fully understand the safety profile of this compound.
Q & A
Q. What are the recommended synthetic routes for preparing 3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid?
Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions, where a furan-derived boronic acid (e.g., 5-(trifluoromethyl)furan-2-boronic acid) reacts with a halogenated 3,5-bis(trifluoromethyl)phenyl precursor. The trifluoromethyl groups require careful handling due to their electron-withdrawing nature, which can slow coupling kinetics. Catalytic systems like Pd(PPh₃)₄ with Cs₂CO₃ as a base in THF/water mixtures are often employed. Post-coupling, the prop-2-enoic acid moiety can be introduced via Knoevenagel condensation using malonic acid derivatives .
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like DCM/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging direct methods for phase determination. Special attention is needed for modeling trifluoromethyl groups due to potential disorder; restraints on bond lengths and angles improve refinement accuracy .
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals like B3LYP is standard. Basis sets such as 6-31G* balance accuracy and computational cost. Exact exchange terms (e.g., 20% Hartree-Fock exchange in B3LYP) improve thermochemical predictions for systems with strong electron-withdrawing groups like trifluoromethyl. Solvent effects (e.g., PCM model for DMSO) refine frontier orbital energies (HOMO/LUMO), critical for reactivity studies .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing trifluoromethyl groups into the furan ring?
Methodological Answer: Trifluoromethylation often employs Umemoto or Langlois reagents (e.g., CF₃SO₂Na) under radical or electrophilic conditions. Microwave-assisted synthesis (100–150°C, 30 min) accelerates reactions hindered by steric bulk. Monitoring via ¹⁹F NMR tracks CF₃ incorporation efficiency. Post-functionalization, column chromatography with fluorinated silica gel (e.g., C18-modified) enhances separation of polar byproducts .
Q. How to resolve discrepancies between DFT-predicted and experimental spectroscopic data (e.g., NMR, IR)?
Methodological Answer: Discrepancies often arise from solvent or conformational effects. For NMR:
- Shift Calculations: Use gauge-invariant atomic orbitals (GIAO) with solvent corrections.
- Dynamic Effects: Perform molecular dynamics (MD) simulations to sample conformers.
For IR, anharmonic corrections (e.g., VPT2 theory) improve vibrational frequency matches. If outliers persist, consider alternative functionals (e.g., ωB97X-D for dispersion interactions) or experimental validation via 2D NMR (COSY, NOESY) .
Q. What strategies enable regioselective functionalization of the furan ring in this compound?
Methodological Answer: Directed ortho-metalation (DoM) using TMPMgCl·LiCl at −78°C selectively deprotonates the 5-position of the furan. Quenching with electrophiles (e.g., I₂, B(OMe)₃) installs substituents. For asymmetric functionalization, Pd-catalyzed C–H activation with directing groups (e.g., pyridine) achieves meta-selectivity. Computational modeling (DFT) identifies transition-state energies to rationalize selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
